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Compound of Interest

Compound Name: 3-Methoxy-2(1H)-pyridone

Cat. No.: B3021883 Get Quote

3-Methoxy-2(1H)-pyridone is a heterocyclic compound of significant interest in medicinal

chemistry and drug development.[1] Its utility stems not only from the functionalities presented

by its pyridone core—a scaffold found in numerous bioactive molecules—but also from its

existence in a state of dynamic equilibrium between two tautomeric forms.[2][3] Tautomers,

being constitutional isomers that readily interconvert, can exhibit profoundly different

physicochemical properties, including lipophilicity, hydrogen bonding capability, and receptor

affinity. Consequently, a comprehensive understanding of the tautomeric landscape of 3-
Methoxy-2(1H)-pyridone is paramount for predicting its biological activity, designing effective

synthetic routes, and formulating stable drug products.

This guide provides a detailed exploration of the chemical structure of 3-Methoxy-2(1H)-
pyridone, delves into the principles governing its tautomeric equilibrium, and outlines the

experimental and computational methodologies used for its characterization.

Core Chemical Structure and Properties
3-Methoxy-2(1H)-pyridone is systematically named 3-methoxy-1H-pyridin-2-one.[4] The core

structure consists of a six-membered dihydropyridine ring containing a nitrogen atom, a ketone

group at the 2-position, and a methoxy substituent at the 3-position.
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Property Value Source

Molecular Formula C₆H₇NO₂ [4][5][6][7]

Molecular Weight 125.13 g/mol [4][5][6][7]

CAS Number 20928-63-6 [4][5][6]

IUPAC Name 3-methoxy-1H-pyridin-2-one [4]

Melting Point 115 °C [8]

Synonyms
3-methoxy-2-pyridone, 2-

Hydroxy-3-methoxypyridine
[5][6][9]

The Lactam-Lactim Tautomerism
The central feature of 3-Methoxy-2(1H)-pyridone's chemistry is its prototropic tautomerism,

specifically the lactam-lactim equilibrium. This involves the migration of a proton between the

nitrogen and oxygen atoms.

Lactam (Keto) Form: This is the 3-Methoxy-2(1H)-pyridone structure, characterized by a

carbonyl group (C=O) and an N-H bond.

Lactim (Enol) Form: This is the 2-Hydroxy-3-methoxypyridine tautomer, which features a

hydroxyl group (O-H) and is an aromatic pyridine ring.

The equilibrium between these two forms is a delicate balance influenced by several factors,

with the stability of each tautomer being highly context-dependent.

Fig. 1: Lactam-Lactim Tautomeric Equilibrium

Causality: Factors Governing Tautomeric Preference
The position of the tautomeric equilibrium (expressed as the constant KT = [Lactim]/[Lactam])

is not fixed. It is dictated by the interplay of aromaticity, solvent interactions, and the electronic

nature of substituents.

Aromaticity vs. Hydrogen Bonding
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The lactim (enol) form, 2-hydroxy-3-methoxypyridine, possesses a fully aromatic pyridine ring.

Aromatic stabilization is a powerful driving force. However, the lactam (keto) form, while not

aromatic in the carbocyclic sense, can form strong intermolecular hydrogen-bonded dimers,

particularly in the solid state and in non-polar solvents.[3][10] This dimerization provides

significant stabilization that can outweigh the loss of aromaticity.[3]

Solvent Effects: The Decisive Factor
The choice of solvent is arguably the most critical factor in determining which tautomer

predominates. This is a direct consequence of differential solvation.

Polar, Protic Solvents (e.g., Water, Alcohols): These solvents preferentially stabilize the more

polar lactam (keto) form through hydrogen bonding.[11] The carbonyl group is a strong

hydrogen bond acceptor, and the N-H group is a strong donor. Therefore, in aqueous

solution, 3-Methoxy-2(1H)-pyridone is expected to exist predominantly in its lactam form.

[11]

Non-Polar Solvents (e.g., Cyclohexane, Chloroform): In these environments, the less polar,

aromatic lactim (enol) form is often favored.[12] The energy gain from aromaticity is no

longer counteracted by strong solvent stabilization of the keto form.

Gas Phase: In the absence of solvent, the equilibrium for the parent 2-pyridone/2-

hydroxypyridine system is very close, with a slight preference for the aromatic 2-

hydroxypyridine (enol) form.[12][13]

Influence of the 3-Methoxy Substituent
The methoxy group (-OCH₃) at the 3-position is an electron-donating group through resonance

and electron-withdrawing through induction. Its net effect on the tautomeric equilibrium is

subtle. By donating electron density into the ring, it can further stabilize the aromatic lactim

form. Computational studies on substituted pyridones have shown that both inductive and

resonance effects can modulate the position of the equilibrium.[14]

Experimental and Computational Characterization
Distinguishing and quantifying the tautomeric forms requires a combination of spectroscopic

and computational methods. The protocol described below represents a self-validating system,
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where converging evidence from multiple techniques provides a high degree of confidence in

the results.

Experimental Workflow

Spectroscopic Analysis

Sample Preparation
3-Methoxy-2(1H)-pyridone dissolved

in various solvents (e.g., D₂O, CDCl₃, DMSO-d₆)

¹H & ¹³C NMR Spectroscopy
(Distinguish N-H vs O-H, C=O vs C-O)

 Primary Method

UV-Vis Spectroscopy
(Monitor π → π* transitions sensitive to aromaticity)

FT-IR Spectroscopy
(Identify C=O stretch vs O-H/C=N stretches)

Data Interpretation & Integration
Correlate spectroscopic signatures with specific tautomers

Quantification
Calculate Tautomeric Ratio (K_T)

using NMR integration

Determination of Predominant Tautomer
in Each Solvent System

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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